molecular formula C8H6N2O B1337132 Imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 6188-43-8

Imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1337132
CAS No.: 6188-43-8
M. Wt: 146.15 g/mol
InChI Key: KIMZVDLDHKECSU-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with an aldehyde group attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where 2-aminopyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound and its derivatives have been studied for their potential as antimicrobial and antiviral agents. They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties .

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as imidazo[1,2-a]pyridine-3-carboxylic acid and imidazo[1,2-a]pyridine-3-methanol. While these compounds share a common imidazo[1,2-a]pyridine core, they differ in their functional groups and, consequently, their chemical and biological properties .

Similar Compounds

Conclusion

This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules. The compound’s potential as a therapeutic agent and its role in the development of new materials and catalysts highlight its significance in various fields.

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMZVDLDHKECSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440961
Record name imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-43-8
Record name imidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-carbaldehyde
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 9.4 g (0.1 mole) of 2-aminopyridine and 19.2 g (0.11 mole) of 45% aqueous chloroacetaldehyde was stirred, during which spontaneous heating occurred. When the exothermic reaction subsided, the mixture was dissolved in methanol containing 15 ml of concentrated aqueous ammonia and extracted with dichloromethane. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. Distillation at 80-83° and 0.2 mm Hg pressure yielded 10.5 g of imidazo[1,2-a]pyridine as an oil. A solution of 9.5 g (80.5 mmole) of imidazo[1,2-a]pyridine in 60 ml of dimethylformamide was heated to 90°. Phosphorus oxychloride (9.27 ml, ca. 100 mmole) was added dropwise over a twenty minute period, and the mixture was stirred at 90° for two hours and at room temperature for an additional twenty hours. The mixture was diluted with 60 ml of water and made basic with 30% aqueous sodium hydroxide. The resultant solid was collected by filtration, washed with water, and air dried to yield 1.8 g of 3-imidazo[1,2-a]pyridinecarboxaldehyde as the analytically pure p hydrate. [Calcd. for C8H6N2O.H2O: C, 58.53; H, 3.68; N, 17.06. Found: C, 58.77; H, 3.68; N, 17.48.]To a solution of 1.6 g (10 mmole) of 3-imidazo[1,2-a]-pyridinecarboxaldehyde in 15 ml of methanol was added 204 mg (5.4 mmole) of sodium borohydride. After one hour the mixture was acidified with concentrated hydrochloric acid and then concentrated in vacuo. Recrystallization of the residue from ethanol yielded 707 mg of 3-hydroxymethylimidazo[1,2-a]pyridine as the hydrochloride salt. A 500 mg (2.7 mmole) portion of the hydroxymethyl compound was dissolved in 3.0 ml of concentrated hydrochloric acid and heated at 80° for one hour. The mixture was concentrated in vacuo and the residue was recrystallized from isopropyl alcohol to yield 465 mg of 3-chloromethylimidazo[1,2-a]pyridine as the hydrochloride salt. A mixture of 390 mg (1.92 mmole) of the chloromethyl compound and 288 mg (1.92 mmole) of 2-mercaptobenzimidazole in 7 ml of isopropyl alcohol was stirred for one hour. The precipitate that formed was collected and partitioned between 5% aqueous sodium hydroxide and dichloromethane. The organic layer was washed with water, dried over magnesium sulfate, filtered and concentrated in vacuo. Trituration of the residue with diethyl ether yielded the title compound as an analytically pure solid. Structure assignment was supported by the nmr spectrum and by elemental analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to Imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: Several synthetic strategies have been reported, including:

  • Condensation reactions: This involves reacting 2-aminopyridine with various electrophiles, such as α-bromoketones or α-haloaldehydes, followed by cyclization and oxidation. [, , ]
  • Multi-step synthesis: This can involve a sequence of reactions starting from readily available precursors like 2-aminopyridine. []
  • Microwave-assisted solid-phase transformation: This method utilizes 3-Trimethylsilyl- or 3-Triethylgermyl-2-propynols as starting materials and employs microwave irradiation for efficient transformation. [, ]

Q2: What are the key structural features of this compound?

A2: The compound features an imidazo[1,2-a]pyridine core with a carbaldehyde group at the 3-position. Its molecular formula is C8H6N2O, and it has a molecular weight of 146.15 g/mol. [] Spectroscopic data such as IR, 1H-NMR, and mass spectrometry are routinely employed to confirm its structure. [, ]

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of the carbaldehyde group makes it a reactive electrophile, enabling it to participate in various reactions like:

  • Condensation reactions: It readily condenses with amines to form Schiff bases. []
  • Cyclization reactions: It reacts with urea or thiourea under basic conditions to yield oxopyrimidines or thiopyrimidines, respectively. [, ]
  • Multicomponent reactions: It can participate in one-pot multicomponent reactions with thiosemicarbazide and substituted 3-(2-bromoacetyl)-2H-chromen-2-ones, leading to imidazo[1,2-a]pyridine incorporated thiazolyl coumarins. []

Q4: What are the main applications of this compound?

A4: The compound serves as a versatile building block in synthesizing diverse heterocyclic compounds. These derivatives have demonstrated promising biological activities, including:

  • Antimicrobial activity: Various chalcones [], oxopyrimidines, and thiopyrimidines [] synthesized from this compound have shown promising antibacterial and antifungal properties.
  • Anticancer activity: Derivatives incorporating 2,4-thiazolidinedione moieties have displayed promising in vitro anticancer activity against MCF-7 and HCT-116 cell lines. []
  • Antituberculosis activity: 4,5-dihydropyrrolo[1,2-a]quinoxalines derived from this compound exhibit significant activity against Mycobacterium tuberculosis H37Rv. []

Q5: Is there any research on the Structure-Activity Relationship (SAR) of this compound derivatives?

A5: While specific SAR studies are limited in the provided research, it is evident that modifying the substituents on the imidazo[1,2-a]pyridine core and the nature of the heterocyclic systems fused to it significantly influences the biological activity of the resulting compounds. [, , , , ]

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